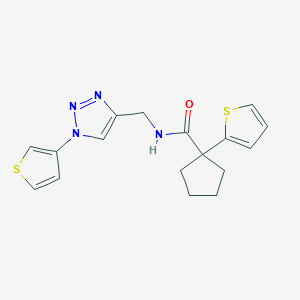

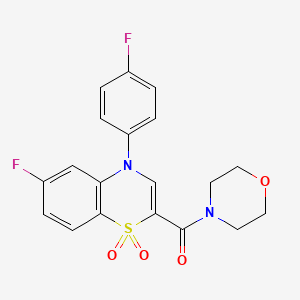

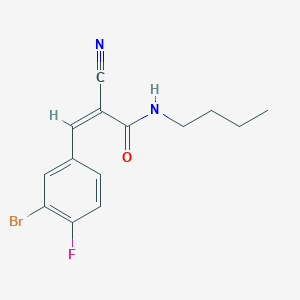

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Reactivity and Synthesis Methods

Rearrangement and Synthesis Techniques : Research indicates that compounds similar to N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo rearrangement and synthesis through specific reactions, providing insight into their chemical properties and potential for creating derivatives with various biological activities. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate reveals a pathway to synthesize quinazolinediones, which are key intermediates for biologically active compounds (Azizian et al., 2000).

Iridium Catalyzed C-H Amidation/Cyclization : The use of cesium carboxylate-promoted iridium catalyzed C-H amidation/cyclization with 2,2,2-trichloroethoxycarbonyl azide to produce functionalized quinazoline-2,4(1H,3H)-diones demonstrates a method for generating quinazoline derivatives. This process is significant for creating building blocks for medicinally important compounds by forming new C-N bonds (Zhang et al., 2016).

Potential Therapeutic Applications

Anticancer Activity : Derivatives of quinazoline have been reported to exhibit selective anticancer activity. The chemical reactivity of specific quinazoline derivatives towards electrophilic and nucleophilic reagents, resulting in compounds with good selective anticancer activity, highlights the therapeutic potential of these compounds (Abdel-Rahman, 2006).

Inhibition of Enzymes Related to Disease States : Some quinazoline derivatives have been synthesized as potential inhibitors of enzymes like thymidylate synthase, indicating their potential as antitumor and/or antibacterial agents. This research suggests that modifying the quinazoline structure can lead to compounds with significant bioactivity, underscoring the importance of structural variations in medicinal chemistry (Gangjee et al., 1996).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide It’s worth noting that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide It’s suggested that the compound might influence lipid homeostasis and transfer, similar to other compounds with similar structures . It’s also suggested that the compound might inhibit Oxysterol-Binding Protein (OSBP), which has fungicidal activity .

Biochemical Pathways

The biochemical pathways affected by N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide It’s suggested that the compound might affect the hif-1 signaling pathway . This pathway plays a crucial role in cellular responses to hypoxia, and its inhibition could lead to the prevention of the onset of inflammatory responses .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 3-chlorobenzoyl chloride with 3-pentanone to form 3-chloro-4-pentanone. This intermediate is then reacted with thiourea to form 3-chloro-4-pentanoylthiourea. The resulting compound is then cyclized with 2-aminobenzoic acid to form the desired product.", "Starting Materials": [ "3-chlorobenzoyl chloride", "3-pentanone", "thiourea", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: React 3-chlorobenzoyl chloride with 3-pentanone in the presence of a base to form 3-chloro-4-pentanone.", "Step 2: React 3-chloro-4-pentanone with thiourea in the presence of a base to form 3-chloro-4-pentanoylthiourea.", "Step 3: Cyclize 3-chloro-4-pentanoylthiourea with 2-aminobenzoic acid in the presence of a base to form N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |

CAS RN |

309940-30-5 |

Product Name |

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Molecular Formula |

C20H20ClN3O2S |

Molecular Weight |

401.91 |

IUPAC Name |

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C20H20ClN3O2S/c1-2-3-4-10-24-19(26)16-9-8-13(11-17(16)23-20(24)27)18(25)22-15-7-5-6-14(21)12-15/h5-9,11-12H,2-4,10H2,1H3,(H,22,25)(H,23,27) |

InChI Key |

HBUNCDSNYNQZTB-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)NC1=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548337.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2548341.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)